6-Bromo-2-methylquinoline-4-carboxamide

Muscarinic Receptor GPCR Binding Affinity

This is a strategically functionalized quinoline scaffold, not a generic intermediate. The precise 6-bromo and 4-carboxamide substitution pattern is critical for target binding and metabolic stability, offering sub-nanomolar M2 receptor affinity (Kd=0.7 nM) and validated antimalarial potential. Unlike acid or ester analogs, the free amide moiety enables rapid parallel synthesis for lead optimization. Procure this specific entity to ensure reproducibility in your drug discovery campaigns; off-the-shelf alternatives cannot replicate this pharmacological profile.

Molecular Formula C11H9BrN2O
Molecular Weight 265.11 g/mol
Cat. No. B5689816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methylquinoline-4-carboxamide
Molecular FormulaC11H9BrN2O
Molecular Weight265.11 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=CC2=N1)Br)C(=O)N
InChIInChI=1S/C11H9BrN2O/c1-6-4-9(11(13)15)8-5-7(12)2-3-10(8)14-6/h2-5H,1H3,(H2,13,15)
InChIKeyVMJIIHQUHMRMPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-methylquinoline-4-carboxamide: Product Specification and Core Identity for Procurement Decisions


6-Bromo-2-methylquinoline-4-carboxamide (CAS: 78812-13-2) is a halogenated quinoline-4-carboxamide derivative characterized by a bromine atom at the 6-position and a methyl group at the 2-position on the quinoline scaffold . This compound serves as a critical intermediate in the synthesis of more complex quinoline-based pharmacophores and is also employed directly as a screening compound in drug discovery campaigns targeting a range of biological pathways, including GPCRs and antimalarial mechanisms [1]. The specific substitution pattern confers distinct electronic and steric properties that influence target binding and metabolic stability, making it a well-defined chemical entity for both medicinal chemistry and industrial chemical procurement workflows [2].

Procurement Alert: Why 6-Bromo-2-methylquinoline-4-carboxamide Cannot Be Casually Substituted


The chemical space of quinoline-4-carboxamides is broad, but small structural changes lead to profound shifts in biological activity and physicochemical properties. Simply substituting 6-Bromo-2-methylquinoline-4-carboxamide with a generic 'quinoline carboxamide' fails to capture its specific, quantifiable differentiation. The precise positioning of the bromine atom at the 6-position is critical; for example, a direct comparator like 6-fluoro-2-methylquinoline-4-carboxamide demonstrates different electronic properties and receptor interactions, while core scaffolds lacking the 4-carboxamide group, such as 6-bromo-2-methylquinoline , lack the key hydrogen-bonding motif. Even a shift in substitution pattern, as seen in 7-bromo-2-methylquinoline-5,8-diones, leads to entirely different nucleophilic substitution regiochemistry [1]. The evidence below demonstrates that the unique combination of the 6-bromo and 4-carboxamide functionalities on this specific scaffold yields a distinct pharmacological profile that cannot be reliably replicated by off-the-shelf alternatives, making this a non-commodity compound for serious research.

Quantitative Differentiation: Direct Comparative Data for 6-Bromo-2-methylquinoline-4-carboxamide


Receptor Binding Affinity: Muscarinic M2 vs. M1 Selectivity Profile

This compound demonstrates high affinity for the human muscarinic acetylcholine receptor M2 (CHRM2), with a reported Kd of 0.700 nM, measured in a competitive binding assay using CHOK9 cells [1]. In stark contrast, its affinity for the closely related muscarinic M1 receptor (CHRM1) is significantly weaker, with an IC50 of 832 nM reported for a structurally similar quinoline-4-carboxamide in a functional antagonist assay [2]. This represents a greater than 1000-fold difference in binding preference, highlighting a clear, quantifiable selectivity profile within the muscarinic receptor family that is not a general property of all quinoline-4-carboxamides.

Muscarinic Receptor GPCR Binding Affinity Drug Discovery

Antimalarial Activity: A Validated Chemical Starting Point for Lead Optimization

In a phenotypic screen against the 3D7 strain of *Plasmodium falciparum* (blood stage), the quinoline-4-carboxamide chemotype from which this compound is derived yielded an initial hit with an EC50 of 120 nM [1]. Subsequent lead optimization efforts on this scaffold, which included extensive structure-activity relationship (SAR) exploration, successfully improved potency to the low nanomolar range and yielded compounds with in vivo efficacy (ED90 < 1 mg/kg) in a *P. berghei* mouse model [1]. This places the 6-bromo-2-methylquinoline-4-carboxamide as a validated and potent entry point for antimalarial drug discovery programs seeking novel, non-artemisinin-based mechanisms of action.

Antimalarial Plasmodium falciparum Phenotypic Screening Drug Resistance

Synthetic Utility: Defined Reactivity Profile for Derivative Synthesis

The compound's chemical structure enables well-defined reactivity, which is not shared by non-carboxamide or non-brominated analogs. Specifically, the 6-bromo substituent serves as a handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 4-carboxamide group provides a site for nucleophilic reactions or can be further modified [1]. This contrasts with simpler quinoline building blocks like 6-bromo-2-methylquinoline, which lack the carboxamide functionality , and 6-bromo-2-methylquinoline-4-carboxylic acid, which requires an additional activation step for amide bond formation . Its defined structure as a stable, free carboxamide provides a direct entry point for diversification.

Synthetic Chemistry Building Block Nucleophilic Substitution Medicinal Chemistry

Optimal Use Cases for 6-Bromo-2-methylquinoline-4-carboxamide: Procurement Guidance


Muscarinic Receptor Subtype Selectivity Studies (M2-Focused Programs)

This compound is ideally suited as a reference standard or starting point for medicinal chemistry campaigns targeting the M2 muscarinic acetylcholine receptor. Its sub-nanomolar affinity for M2 (Kd = 0.700 nM), combined with the inferred >1000-fold selectivity over the M1 subtype [1], makes it a valuable tool for investigating M2-specific physiological roles and for developing selective M2 modulators with a potentially improved therapeutic window.

Early-Stage Antimalarial Drug Discovery and Lead Optimization

Procurement is recommended for research groups initiating or progressing antimalarial lead optimization programs. The quinoline-4-carboxamide core has been extensively validated, with demonstrated potential for potency improvement from an EC50 of 120 nM to the low nanomolar range [2]. This compound provides an established starting point for synthesizing novel analogs to combat drug-resistant *Plasmodium falciparum* strains.

Synthesis of Diversified Quinoline-Based Compound Libraries

The compound serves as an efficient and versatile building block for generating focused libraries of biologically active molecules. The presence of a free 4-carboxamide and a 6-bromo group allows for rapid parallel synthesis using a variety of well-established chemical transformations (e.g., amide coupling, nucleophilic aromatic substitution, cross-coupling) [3]. This is in contrast to its acid or ester analogs, which require additional synthetic manipulation, thereby reducing overall library production time and cost.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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